2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one
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Overview
Description
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one is a heterocyclic compound that features a unique fusion of triazine and benzoxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one typically involves the reaction of 2-aminophenol with various reagents. One common method includes the condensation of 2-aminophenol with cyanuric chloride under basic conditions, followed by cyclization to form the desired triazino-benzoxazole structure .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted triazino-benzoxazole derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione: Similar structure but with a sulfur atom replacing the oxygen atom in the benzoxazole ring.
Benzoxazoles: Compounds with a benzoxazole core but lacking the triazine ring.
Triazines: Compounds with a triazine core but lacking the benzoxazole ring.
Uniqueness
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-amino-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-7-11-8(14)13-5-3-1-2-4-6(5)15-9(13)12-7/h1-4H,(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAOREYFJCTWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NC(=NC3=O)N)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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